REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[C:3]=1[F:11].[CH3:12][C:13](OC(C)=O)=[O:14]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:13](=[O:14])[CH3:12])=[C:3]([F:11])[C:4]=1[F:10])#[N:7]
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Name
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|
Quantity
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9.59 g
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Type
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reactant
|
Smiles
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NC1=C(C(=C(C#N)C=C1)F)F
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CC(=O)OC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated for 1 hour on a steam bath
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The red solution is cooled in an ice bath
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Type
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FILTRATION
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Details
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the resulting faint pink crystals filtered off
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Type
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WASH
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Details
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washed with 2×10 mL of Et2O and air
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C1=C(C(=C(NC(C)=O)C=C1)F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.26 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |